molecular formula C12H17NO B13526793 2-Amino-1-(4-isopropylphenyl)propan-1-one

2-Amino-1-(4-isopropylphenyl)propan-1-one

Cat. No.: B13526793
M. Wt: 191.27 g/mol
InChI Key: OCRQIZHOUWUXST-UHFFFAOYSA-N
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Description

2-Amino-1-(4-isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H17NO It is a derivative of phenylpropanone, characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-isopropylphenyl)propan-1-one typically involves the reaction of 4-isopropylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and the use of high-pressure reactors to ensure complete reduction of the nitrostyrene intermediate.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-isopropylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-Amino-1-(4-isopropylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-isopropylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-one: Another related compound with a phenyl ring and a propanone group, used in organic synthesis.

Uniqueness

2-Amino-1-(4-isopropylphenyl)propan-1-one is unique due to the presence of both an amino group and an isopropyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-amino-1-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,13H2,1-3H3

InChI Key

OCRQIZHOUWUXST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)N

Origin of Product

United States

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